1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate
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Overview
Description
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoylphenyl group, a carbamoyl group, and a dichloropyridine carboxylate moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the sulfamoylphenyl intermediate, followed by the introduction of the carbamoyl group. The final step involves the coupling of this intermediate with 3,6-dichloropyridine-2-carboxylate under controlled conditions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield. The purification process often includes crystallization and chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,5-dichloropyridine-2-carboxylate
- 1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dibromopyridine-2-carboxylate
Uniqueness
1-[(4-Sulfamoylphenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both sulfamoyl and carbamoyl groups
Properties
IUPAC Name |
[1-oxo-1-(4-sulfamoylanilino)propan-2-yl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O5S/c1-8(25-15(22)13-11(16)6-7-12(17)20-13)14(21)19-9-2-4-10(5-3-9)26(18,23)24/h2-8H,1H3,(H,19,21)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLKLCVMEPMMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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